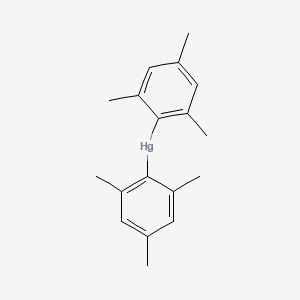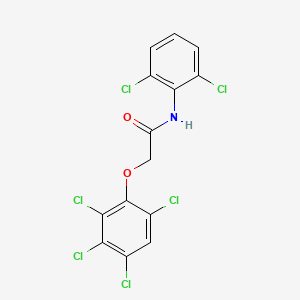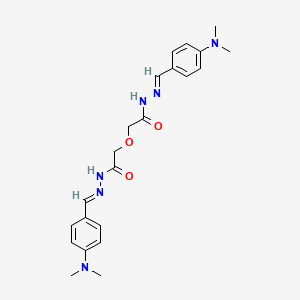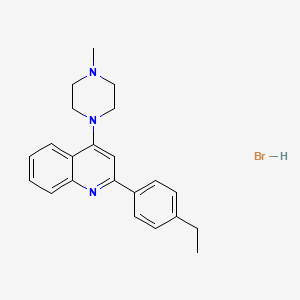
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyaniline with 2-chloroquinoline in the presence of a base, followed by the introduction of the piperidinyl group through nucleophilic substitution. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-4-(1-piperidinyl)quinoline or 2-(4-formylphenyl)-4-(1-piperidinyl)quinoline.
Reduction: Formation of 2-(4-methoxyphenyl)-4-(1-piperidinyl)dihydroquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline involves its interaction with specific molecular targets and pathways. The methoxy and piperidinyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)quinoline: Lacks the piperidinyl group, which may result in different biological activities.
4-(1-Piperidinyl)quinoline: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.
2-Phenyl-4-(1-piperidinyl)quinoline: Lacks the methoxy group on the phenyl ring, which may influence its overall properties.
Uniqueness
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline is unique due to the presence of both the methoxy and piperidinyl groups, which can contribute to its distinct chemical and biological properties. These functional groups may enhance its solubility, stability, and binding affinity to specific molecular targets, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
853331-11-0 |
|---|---|
分子式 |
C21H22N2O |
分子量 |
318.4 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-4-piperidin-1-ylquinoline |
InChI |
InChI=1S/C21H22N2O/c1-24-17-11-9-16(10-12-17)20-15-21(23-13-5-2-6-14-23)18-7-3-4-8-19(18)22-20/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
InChI 键 |
RWMXNFVPXADWCF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[c]phenanthrene-6-carboxylic acid](/img/structure/B11946207.png)
![5-Hydroxy-2,3,7,8-tetrahydrobenzo[g][1,3,6,9,2]tetraoxaphosphacycloundecine 5-oxide](/img/structure/B11946219.png)
![1-Cyclopentyl-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11946222.png)





![Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl-](/img/structure/B11946263.png)




